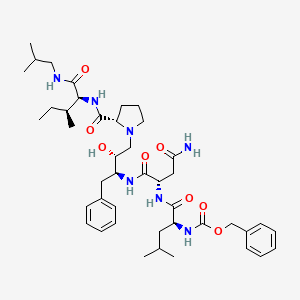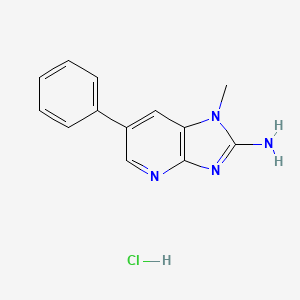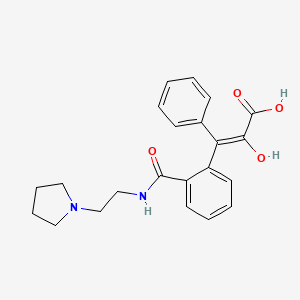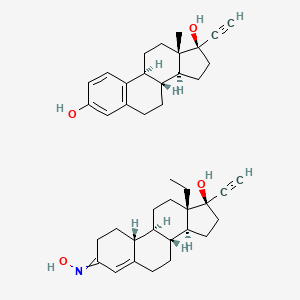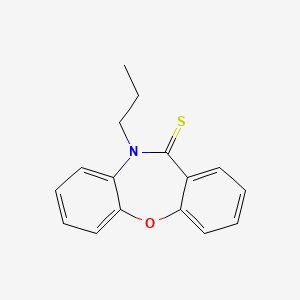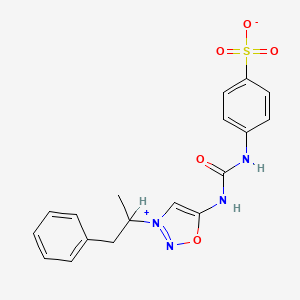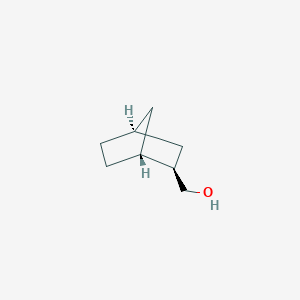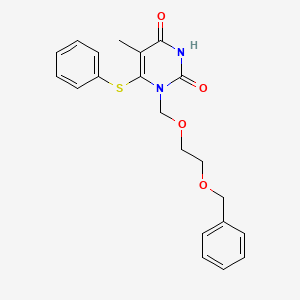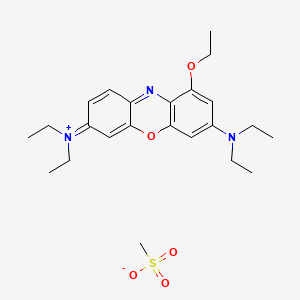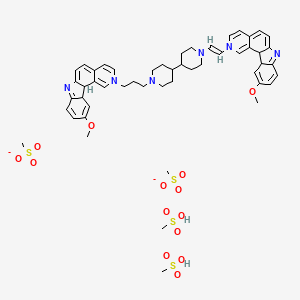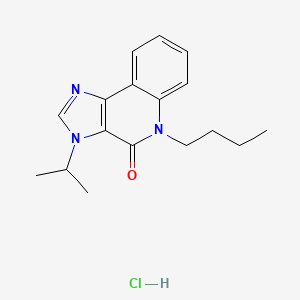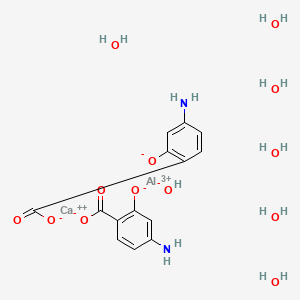
Ryw6GR2ysq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ryw6GR2ysq involves multiple steps, starting with the preparation of the pyrrole intermediate. The key steps include:
Formation of the Pyrrole Ring: This involves the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the pyrrole and dioxane intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Ryw6GR2ysq undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ryw6GR2ysq has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Ryw6GR2ysq involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways
Comparison with Similar Compounds
Ryw6GR2ysq can be compared with other similar compounds, such as:
- ETHYL (4R,6R)-6-(2-(2-(4-CHLOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
- ETHYL (4R,6R)-6-(2-(2-(4-BROMOPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
616201-27-5 |
|---|---|
Molecular Formula |
C38H43FN2O5 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
ethyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C38H43FN2O5/c1-6-44-32(42)24-31-23-30(45-38(4,5)46-31)21-22-41-35(25(2)3)34(37(43)40-29-15-11-8-12-16-29)33(26-13-9-7-10-14-26)36(41)27-17-19-28(39)20-18-27/h7-20,25,30-31H,6,21-24H2,1-5H3,(H,40,43)/t30-,31-/m1/s1 |
InChI Key |
IKTXAZNEVPXDFG-FIRIVFDPSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CCOC(=O)CC1CC(OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


